molecular formula C8H17Si B1236092 Octylsilane CAS No. 871-92-1

Octylsilane

Cat. No.: B1236092
CAS No.: 871-92-1
M. Wt: 141.31 g/mol
InChI Key: GHBKQPVRPCGRAQ-UHFFFAOYSA-N
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Description

Octylsilane, also known as octyltrimethoxysilane, is an organosilicon compound with the chemical formula C11H26O3Si. It is a member of the alkylsilane family, characterized by an octyl group attached to a silicon atom through a carbon-silicon bond. This compound is widely used in various industrial and scientific applications due to its hydrophobic properties and ability to form stable bonds with inorganic substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octylsilane is typically synthesized through the hydrosilylation of octene with trimethoxysilane. This reaction is catalyzed by platinum-based catalysts, such as Speier’s or Karstedt’s catalysts, under controlled conditions. The reaction proceeds as follows: [ \text{C8H16} + \text{Si(OCH3)3H} \xrightarrow{\text{Pt catalyst}} \text{C8H17Si(OCH3)3} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of platinum-based catalysts is common, although research is ongoing to develop more cost-effective and environmentally friendly alternatives.

Chemical Reactions Analysis

Types of Reactions: Octylsilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form octylsilanol and methanol. [ \text{C8H17Si(OCH3)3} + 3\text{H2O} \rightarrow \text{C8H17Si(OH)3} + 3\text{CH3OH} ]

    Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures. [ 2\text{C8H17Si(OH)3} \rightarrow \text{(C8H17SiO)2O} + 3\text{H2O} ]

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalyzed by acids or bases, often at elevated temperatures.

Major Products:

    Hydrolysis: Octylsilanol and methanol.

    Condensation: Polymeric siloxanes with varying degrees of cross-linking.

Scientific Research Applications

Octylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a surface modifier to impart hydrophobic properties to materials such as glass, ceramics, and metals.

    Biology: Employed in the preparation of bio-compatible coatings for medical devices and implants.

    Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.

    Industry: Applied in the production of water-repellent coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism by which octylsilane exerts its effects is through the formation of stable covalent bonds with inorganic substrates. The silicon atom in this compound has a high affinity for oxygen, allowing it to react with hydroxyl groups on the surface of materials. This reaction forms a siloxane bond, which is highly stable and resistant to environmental degradation. The hydrophobic octyl group further enhances the water-repellent properties of the treated surface.

Comparison with Similar Compounds

    Octadecylsilane (C18): Similar to octylsilane but with a longer carbon chain, leading to increased hydrophobicity and retention in chromatographic applications.

    Hexadecylsilane (C16): Another long-chain alkylsilane with properties intermediate between this compound and octadecylsilane.

    Trimethylsilane (C3): A shorter-chain silane with lower hydrophobicity and different reactivity.

Uniqueness of this compound: this compound strikes a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its moderate chain length allows for effective surface modification without the excessive retention seen with longer-chain silanes. This makes this compound a versatile and valuable compound in both research and industrial settings.

Properties

InChI

InChI=1S/C8H17Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBKQPVRPCGRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883600
Record name Silane, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871-92-1
Record name Octylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, octyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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